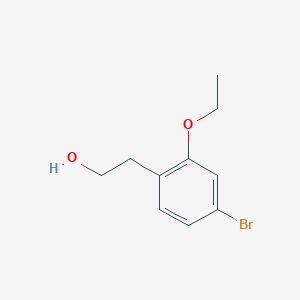

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol

Description

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol (CAS: 943742-31-2) is a brominated aromatic alcohol featuring an ethoxy substituent at the ortho position and a bromine atom at the para position of the phenyl ring. The compound’s molecular formula is C₁₀H₁₃BrO₂, with a molar mass of 257.11 g/mol.

Properties

IUPAC Name |

2-(4-bromo-2-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGQANLLBAZNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol typically involves the bromination of 2-ethoxyphenyl ethan-1-ol. One common method includes the reaction of 2-ethoxyphenyl ethan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxyphenyl ethan-1-ol. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol exhibits anti-tumor properties . In vitro studies have shown that this compound can selectively target cancer cells, particularly those with specific genetic mutations. For example, studies using xenograft mouse models demonstrated that the compound effectively inhibited the growth of tumors derived from mutant NRAS cells while sparing wild-type cells, suggesting a mechanism that may involve modulation of metabolic pathways through enzyme interactions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy . It has shown activity against various pathogens, including E. coli and S. aureus. Comparative studies indicate that its derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

In addition to its antimicrobial and antitumor properties, this compound demonstrates antioxidant activity . This property is crucial for neutralizing free radicals in biological systems, potentially reducing oxidative stress and cellular damage .

Xenograft Models

In studies involving xenograft models, this compound exhibited significant anti-tumor effects against NRAS mutant cancer cells. This selectivity highlights its potential as a targeted cancer therapeutic agent.

Antimicrobial Efficacy

Research comparing this compound with other antimicrobial agents revealed its effectiveness against common bacterial pathogens. The results suggest that it could serve as a basis for developing new antibiotics or adjunct therapies for resistant infections.

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antioxidant Activity | Reduces oxidative stress |

| Anti-tumor Activity | Selective lethality in NRAS mutant cancer cells |

| Proposed Mechanisms | Modulates enzyme activity via hydrogen bonding |

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol depends on its specific applicationIn biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, although specific pathways and targets may vary depending on the context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromo-2-ethoxyphenyl)ethan-1-ol with analogs differing in substituents, functional groups, or synthetic routes. Key differences in reactivity, stability, and applications are highlighted.

Substitution Patterns: Ethoxy vs. Methoxy

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

- Molecular Formula : C₉H₁₁BrO₂

- Molar Mass : 231.04 g/mol

- Synthesis : Prepared via borane dimethyl sulfide reduction of a ketone precursor .

- Key Differences: The methoxy group (smaller and less lipophilic than ethoxy) may enhance crystallinity, as seen in related compounds with melting points ~128°C . Spectroscopic data (Table 2.12 in ) for the methoxy compound include distinct NMR shifts for the methyl group (δ ~3.8 ppm for methoxy), which would differ in the ethoxy analog (δ ~1.3–1.5 ppm for ethoxy CH₃) .

Functional Group Modifications: Amino and Sulfanyl Derivatives

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

- Molecular Formula: C₉H₁₂BrNO₂

- Molar Mass : 246.10 g/mol

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to the ethoxy analog.

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

- Molecular Formula : C₉H₁₀BrFOS

- Molar Mass : 265.15 g/mol

- The fluorine atom introduces strong electronegativity, affecting the compound’s dipole moment and metabolic stability .

Carbon Chain Branching: 2-(4-Bromophenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molar Mass : 229.11 g/mol

- Lower polarity compared to the ethoxy derivative may enhance lipid membrane permeability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biological Activity

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 252.13 g/mol

The presence of a bromine atom and an ethoxy group on the phenyl ring enhances its reactivity and biological activity through various mechanisms, including enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with active sites on enzymes and receptors, potentially modulating their activity.

- Receptor Binding : The bromine atom can enhance binding affinity through halogen bonding interactions, stabilizing the compound's interaction with protein targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics. For instance, compounds structurally related to this compound have been found to interact with tubulin, leading to reduced viability in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized derivatives of similar compounds highlighted the enhanced antibacterial effects when electron-withdrawing groups like bromine were present. This study provided insights into structure-activity relationships (SAR) that could guide further modifications for improved efficacy .

- Antioxidant Mechanism : Research examining the antioxidant properties demonstrated that the compound's ability to donate hydrogen atoms from hydroxyl groups significantly contributed to its radical scavenging activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.